molecular formula C5H4Cl2NOP B13826423 Pyridin-2-ylphosphonic dichloride CAS No. 38606-04-1

Pyridin-2-ylphosphonic dichloride

Cat. No.: B13826423
CAS No.: 38606-04-1
M. Wt: 195.97 g/mol
InChI Key: YECCGFJHJJVZCE-UHFFFAOYSA-N
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Description

Pyridin-2-ylphosphonic dichloride is an organophosphorus compound characterized by the presence of a pyridine ring attached to a phosphonic dichloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylphosphonic dichloride typically involves the reaction of pyridine with phosphorus trichloride in the presence of a chlorinating agent. One common method includes the use of thionyl chloride as the chlorinating agent, which facilitates the formation of the dichloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylphosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridin-2-ylphosphonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.

Major Products Formed:

  • Substituted pyridin-2-ylphosphonic derivatives.
  • Pyridin-2-ylphosphonic acid.

Scientific Research Applications

Pyridin-2-ylphosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonic acid derivatives.

    Biology: The compound is studied for its potential use in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridin-2-ylphosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various substituted derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes that are involved in phosphonate metabolism. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect cellular processes by modifying key enzymes and proteins.

Comparison with Similar Compounds

  • Pyridin-2-ylphosphonic acid
  • Pyridin-2-ylphosphonate esters
  • Pyridin-2-ylphosphonates

Comparison: Pyridin-2-ylphosphonic dichloride is unique due to its dichloride functional group, which imparts distinct reactivity compared to its analogs. While pyridin-2-ylphosphonic acid and its esters are more stable and less reactive, the dichloride variant is highly reactive and versatile in synthetic applications. This reactivity makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds.

Properties

CAS No.

38606-04-1

Molecular Formula

C5H4Cl2NOP

Molecular Weight

195.97 g/mol

IUPAC Name

2-dichlorophosphorylpyridine

InChI

InChI=1S/C5H4Cl2NOP/c6-10(7,9)5-3-1-2-4-8-5/h1-4H

InChI Key

YECCGFJHJJVZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)P(=O)(Cl)Cl

Origin of Product

United States

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